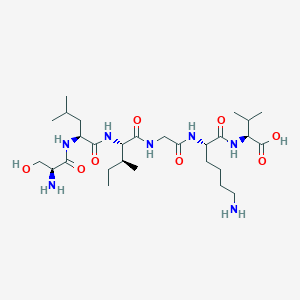
4-Chloro-2,5-difluoropyridine-3-carboxylic acid
説明
“4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can be achieved through various methods . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Additionally, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3 .Molecular Structure Analysis
The molecular formula of “4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is C6H2ClF2NO2. Its molecular weight is 193.53 g/mol.Chemical Reactions Analysis
Fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can undergo various chemical reactions . For example, pyridine readily reacts with CsSO4F at room temperature, producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .科学的研究の応用
Synthesis of Herbicides and Insecticides
4-Chloro-2,5-difluoropyridine-3-carboxylic acid is utilized as a starting material in the synthesis of various herbicides and insecticides. This application leverages the compound’s reactivity to create effective agricultural chemicals that help manage pests and weeds .
Catalysis in Organic Synthesis
This compound serves as a catalyst in organic synthesis processes. Its chemical properties facilitate reactions that form new compounds, which is crucial in pharmaceuticals and material science .
Intermediate for Drug Synthesis
It acts as an intermediate in the synthesis of drugs. Its versatile properties allow it to be incorporated into complex chemical structures, contributing to the development of new medications.
Ligand in Coordination Chemistry
In coordination chemistry, this compound can function as a ligand, binding to central metal atoms to form complexes. This is important for creating catalysts and understanding chemical reactivity .
Material Science Applications
Scientific Research Experiments
It is used exclusively for scientific research experiments, indicating its role in advancing scientific knowledge through experimental studies .
作用機序
Target of Action
4-Chloro-2,5-difluoropyridine-3-carboxylic acid is a fluorinated pyridine compound . Fluorinated pyridines have been found to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the targets’ function or structure.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,5-difluoropyridine-3-carboxylic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, the compound’s action and efficacy could be influenced by the pH of its environment, given its weak acidic properties .
特性
IUPAC Name |
4-chloro-2,5-difluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-2(8)1-10-5(9)3(4)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQHDJALSQTZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluoropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)







![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)